molecular formula C12H16N2O2 B1320438 N-(5-amino-2-methylphenyl)oxolane-2-carboxamide CAS No. 926197-27-5

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide

Cat. No.: B1320438
CAS No.: 926197-27-5
M. Wt: 220.27 g/mol
InChI Key: JGTJPOMJOPFRMD-UHFFFAOYSA-N
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Description

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide is a synthetic carboxamide derivative featuring an oxolane (tetrahydrofuran) ring linked via a carboxamide group to a substituted phenyl moiety (5-amino-2-methylphenyl).

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTJPOMJOPFRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 5-amino-2-methylbenzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with oxolane-2-carboxamide under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is employed in the study of biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound diverges from classical opioid carboxamides like tetrahydrofuranylfentanyl (THF-F), which possesses a dual substitution on the amide nitrogen (phenyl and phenylethylpiperidin groups). In contrast, N-(5-amino-2-methylphenyl)oxolane-2-carboxamide features a single aromatic substituent with amino and methyl groups (Table 1). These modifications likely alter receptor-binding kinetics, solubility, and metabolic stability.

Table 1: Structural Comparison of Carboxamide Derivatives

Compound Substituents on Amide Nitrogen Core Structure
This compound 5-amino-2-methylphenyl Oxolane-2-carboxamide
Tetrahydrofuranylfentanyl (THF-F) Phenyl + 1-(2-phenylethyl)piperidin-4-yl Oxolane-2-carboxamide
Pharmacological Implications

Receptor Affinity: THF-F exhibits high μ-opioid receptor (MOR) affinity due to its lipophilic phenylethylpiperidin group, enhancing blood-brain barrier penetration .

Potency and Efficacy: THF-F is reported to be 5–10× more potent than morphine in analgesic assays, attributed to its optimized substituent geometry . The steric bulk of the methyl group and hydrogen-bonding capacity of the amino group in this compound may reduce potency but improve selectivity for non-opioid targets (e.g., serotonin receptors).

Metabolic Stability: THF-F undergoes cytochrome P450-mediated N-dealkylation, producing metabolites with prolonged activity . The amino group in the target compound may facilitate glucuronidation or oxidation, accelerating clearance and reducing half-life.

Biological Activity

N-(5-amino-2-methylphenyl)oxolane-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzymatic regulation. This article delves into the compound's biochemical properties, mechanisms of action, and its implications for therapeutic applications.

This compound exhibits notable interactions with various enzymes and proteins, influencing critical cellular processes. Key properties include:

  • Enzyme Interactions : The compound has been shown to interact with histone deacetylases (HDACs) and kinases, which are vital in regulating gene expression and cellular signaling pathways.
  • Cellular Effects : In vitro studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation by modulating signaling pathways.

The mechanism by which this compound exerts its biological effects involves several key processes:

  • Binding Interactions : The compound binds to the active sites of HDACs and kinases, inhibiting their activity. This inhibition leads to downstream effects on gene expression and cellular signaling.
  • Molecular Targets : The exact molecular targets vary depending on the context of use, but they generally include enzymes involved in metabolic pathways and cellular growth regulation.
  • Temporal Stability : Laboratory studies have indicated that while the compound is stable under standard conditions, its degradation products may influence long-term cellular effects.

Dosage Effects in Animal Models

Research involving animal models has demonstrated that the effects of this compound are dose-dependent:

  • Low Doses : Minimal toxic effects while effectively inhibiting HDAC and kinase activities.
  • Higher Doses : Increased cytotoxicity observed, particularly in cancer cell lines, suggesting potential for therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamineSimilar amino group; aromatic structureAnticancer properties
N-(5-amino-2-methylphenyl)-2-methylpropanamideSimilar amino group; aromatic structurePotential enzyme modulation

This compound is distinguished by its oxolane ring, contributing unique chemical properties that may enhance its biological activity compared to structurally similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in cell viability in various cancer cell lines, with IC50 values indicating potent anticancer activity .
  • Enzyme Inhibition Assays : The compound was tested for its ability to inhibit HDACs and kinases, showcasing effective inhibition at nanomolar concentrations. Such findings support its potential as a therapeutic agent targeting these enzymes.
  • Toxicological Assessments : Animal studies revealed that while effective at inhibiting tumor growth, higher doses led to observable toxic effects, necessitating careful dosage considerations for therapeutic applications.

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